Handling, Physicochemical Profiling, and Operational Safety Part 1: Molecular Identity & Significance 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (CAS: 1263284-69-4) is a specialized bicyclic building block used pr...
Author: BenchChem Technical Support Team. Date: February 2026
Handling, Physicochemical Profiling, and Operational Safety
Part 1: Molecular Identity & Significance
4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (CAS: 1263284-69-4) is a specialized bicyclic building block used primarily in the synthesis of serotonin/norepinephrine reuptake inhibitors (SNRIs) and TRP channel modulators.
Structurally, it features a rigid indane scaffold with a bromine handle at the C4 position (enabling Suzuki/Buchwald couplings) and a gem-dimethyl group at C2. The C2-dimethylation is a critical medicinal chemistry tactic used to block metabolic oxidation at the benzylic position and restrict conformational freedom, thereby enhancing potency and metabolic stability compared to the parent 1-aminoindane.
Calculated (Amine basicity increased by alkyl donation)
LogP
3.1 – 3.4
Predicted (Lipophilic Br + gem-dimethyl effect)
Solubility
DMSO, Methanol, DCM, EtOAc
Lipophilic amine profile
Chirality
1 Chiral Center (C1)
Often supplied as racemate or HCl salt
Part 2: Hazard Identification & Toxicology (SAR Analysis)
Note: As a specific experimental SDS is rare for this exact substitution pattern, the following hazard identification is derived from Structure-Activity Relationships (SAR) of halogenated 1-aminoindanes.
Amine Toxicity: Primary aliphatic amines are inherent irritants to mucous membranes. The high pKa (~10.5) indicates it will exist as a cation at physiological pH, potentially interacting with monoamine transporters (DAT/NET/SERT), posing a risk of CNS stimulation or sympathomimetic effects upon systemic exposure.
Halogenation: The C4-Bromine atom increases lipophilicity (LogP >3), facilitating dermal absorption.
Metabolic Blockade: The 2,2-dimethyl group prevents standard metabolic clearance (hydroxylation), potentially extending the biological half-life compared to non-methylated analogs.
Part 3: Operational Handling & Synthesis Controls
Engineering Controls[10]
Containment: Handle exclusively within a certified chemical fume hood.
Atmosphere: Hygroscopic amine; store and weigh under nitrogen/argon.
Static Control: Dry amine powders can generate static charge; use antistatic weighing boats and ground all glass equipment.
The most robust route to this intermediate is the reductive amination of 4-bromo-2,2-dimethyl-1-indanone.
The "Acid-Base Switch" Purification (Self-Validating Step):
To ensure the isolated product is the desired amine and not the neutral starting ketone or alcohol byproduct, utilize the pH-dependent solubility switch.
Caption: Synthesis and purification workflow emphasizing the acid-base extraction logic to guarantee amine isolation.
Step-by-Step Protocol
Imine Formation: Dissolve ketone in anhydrous MeOH. Add Ti(OiPr)₄ (2.0 equiv) and ammonia (7M in MeOH). Stir 12h. Mechanism: Titanium acts as a Lewis acid to activate the carbonyl and scavenge water, driving equilibrium toward the imine.
Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise.
Workup (Validation):
Partition crude between Et₂O and 1M HCl .
Checkpoint: The product is now in the aqueous layer. Discard the organic layer (removes unreacted ketone).
Basify aqueous layer with 4M NaOH to pH 14.
Extract milky suspension with DCM (3x).
Dry (Na₂SO₄) and concentrate.
Part 4: Analytical Validation
To confirm identity and purity, compare against these expected spectral signatures.
Technique
Expected Signature
Diagnostic Value
¹H NMR (CDCl₃)
δ 1.1-1.3 ppm: Two singlets (3H each)
Confirms gem-dimethyl group (C2).
δ 2.6-2.9 ppm: AB quartet (2H)
Confirms benzylic C3 protons (rigid ring).
δ 3.8-4.0 ppm: Singlet (1H)
Confirms C1-H (methine adjacent to amine).
δ 7.0-7.5 ppm: Multiplet (3H)
Confirms trisubstituted aromatic ring.
LC-MS
[M+H]⁺ = 240/242 (1:1 ratio)
Confirms Bromine isotope pattern (⁷⁹Br/⁸¹Br).
Part 5: Emergency Response & Storage
Storage Hierarchy
Caption: Critical storage parameters to prevent degradation (oxidation/carbamate formation).
Spill Response
Evacuate: Remove ignition sources.
PPE: Wear nitrile gloves (double gloved recommended due to halogenated nature), lab coat, and safety glasses.[4]
Neutralize: Do not use water immediately. Absorb with sand or vermiculite.
Decon: Clean surface with dilute acetic acid (solubilizes the amine) followed by soap and water.
References
PubChem Compound Summary. 4-bromo-2,3-dihydro-1H-inden-1-amine (Analogous Hazard Data). National Center for Biotechnology Information. Link
Sigma-Aldrich Safety Data Sheet. 4-Bromo-1-indanamine hydrochloride. (Generic Aminoindane Hazards). Link
ChemicalBook. Synthesis and Properties of Halogenated Indanones.Link
Fisher Scientific. Safety Data Sheet: 4-Bromo-1-indanone (Precursor Safety).Link
potential applications of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine in research
Technical Monograph: 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine Executive Summary 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (hereafter referred to as 4-Br-2,2-DMI ) represents a high-value "privileged scaf...
4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (hereafter referred to as 4-Br-2,2-DMI ) represents a high-value "privileged scaffold" in medicinal chemistry.[1] It combines the pharmacophoric relevance of the 1-aminoindane core (found in CNS drugs like Rasagiline and immunomodulators like Ozanimod) with two critical structural modifications:[1]
2,2-Dimethyl Substitution: Introduces the Thorpe-Ingold (gem-dimethyl) effect, restricting conformational flexibility to lock the amine into a bioactive orientation and blocking metabolic oxidation at the benzylic 2-position.[1]
4-Bromo Handle: Provides an orthogonal reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of "SAR (Structure-Activity Relationship) vectors" deep into a protein binding pocket.[1]
This guide details the synthetic access, structural advantages, and application workflows for 4-Br-2,2-DMI in drug discovery.[1]
Chemical Architecture & Mechanistic Advantages[1]
The utility of 4-Br-2,2-DMI rests on three pillars of molecular design.
Feature
Mechanism of Action
Research Benefit
1-Aminoindane Core
Mimics the -carbon/amine relationship of phenylalanine and dopamine.[1]
High affinity for GPCRs (S1P, Adrenergic) and Enzymes (MAO-B).
2,2-Dimethyl Motif
Gem-Dimethyl Effect: Compresses the bond angle at C2, forcing the C1-amine and C3-methylene closer, reducing the entropic penalty of binding.[1]
Increases potency and metabolic stability () by blocking -oxidation.
4-Bromo Substituent
Electronic withdrawal and steric bulk; serves as a leaving group for transition-metal catalysis.[1]
Allows "Late-Stage Diversification."[1] Researchers can synthesize the core first, then couple diverse "tails" to probe binding pockets.
Validated Synthetic Protocol
The synthesis of 4-Br-2,2-DMI is a sequential process requiring strict control of regiochemistry and moisture.[1]
Purification: Acid-base extraction is required to isolate the free amine.[1]
Visualizing the Synthetic Workflow
Figure 1: Step-wise synthesis of the 4-Br-2,2-DMI scaffold. The pathway ensures regioselective bromine retention and complete methylation.
Research Applications & Workflows
Application A: Fragment-Based Drug Discovery (S1P1 & CNS Targets)
Researchers use 4-Br-2,2-DMI as a rigidified analog of Ozanimod or Rasagiline .[1] The workflow involves "Scaffold Hopping"—replacing a flexible ethylamine chain with the rigid 2,2-dimethylindane system to improve selectivity.
Experimental Workflow:
Coupling: React 4-Br-2,2-DMI with aryl boronic acids (e.g., 4-cyanophenylboronic acid) using
and .
Assay: Test the resulting biaryl amine for binding affinity (
) against S1P1 or MAO-B.
Hypothesis: If the 2,2-dimethyl analog shows higher potency than the des-methyl analog, the binding pocket is narrow and hydrophobic at that region.
Application B: Chiral Resolution for Asymmetric Synthesis
The 1-amino position creates a chiral center.[1] The (R)- and (S)- enantiomers often have vastly different biological activities.[1]
Resolution Protocol:
Salt Formation: Dissolve racemic 4-Br-2,2-DMI in EtOH. Add (L)-Tartaric acid.[1]
Crystallization: Heat to reflux and cool slowly.[1] One diastereomeric salt will precipitate.[1]
Free Basing: Treat the solid with 1M NaOH to release the enantiopure amine.[1]
Figure 2: Divergent application workflows.[1] Path A utilizes the bromine handle for library expansion; Path B utilizes the amine center for chirality.
Safety & Handling Specifications
Hazard Class: Aryl bromides and primary amines are skin irritants and potential sensitizers.[1]
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to
(carbamate formation).
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for derivatization).
References
ChemicalBook. (2023).[5] General procedure for the synthesis of 4-bromoinden-1-one from 3-(2-bromophenyl)propionic acid. Retrieved from
BenchChem. (2023). The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. Retrieved from
PubChem. (2023). Compound Summary: 4-bromo-2,3-dihydro-1H-inden-1-amine.[1] Retrieved from
Sigma-Aldrich. (2023).[1] Product Specification: 4-bromo-2,3-dihydro-1H-inden-1-amine. Retrieved from [1]
Organic Chemistry Portal. (2023). Indanone Synthesis and Reactivity. Retrieved from
Strategic Utilization of 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine in Fragment-Based Drug Discovery (FBDD)
Executive Summary 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Unlike simple phenyl or benzyl amines, this bicyclic fragment offers a d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Unlike simple phenyl or benzyl amines, this bicyclic fragment offers a defined three-dimensional vector space due to the rigidity of the indane core.[1] The inclusion of the gem-dimethyl group at C2 provides critical metabolic protection and conformational locking (Thorpe-Ingold effect), while the C4-bromine serves as an orthogonal handle for rapid library expansion via palladium-catalyzed cross-couplings.[1] This guide details the structural advantages, synthetic accessibility, and elaboration strategies for this fragment.[1]
Part 1: Structural Analysis & Pharmacophore Mapping[1]
The Gem-Dimethyl Effect & Conformational Control
The unsubstituted 1-aminoindane ring exhibits a flexible "envelope" pucker.[1] The introduction of a 2,2-dimethyl motif significantly restricts this conformational freedom.[1]
Pucker Preference: The steric bulk of the methyl groups forces the C1-amine into a pseudo-equatorial or pseudo-axial orientation (depending on specific binding constraints), reducing the entropic penalty upon protein binding.[1]
Metabolic Blocking: The C2 position of indanes is a known metabolic "soft spot," susceptible to CYP450-mediated hydroxylation.[1] The gem-dimethyl substitution effectively blocks this metabolic route, enhancing the intrinsic clearance (
This fragment is designed for Fragment-Growing strategies. It possesses two distinct vectors:
Vector A (Amine,
): A hydrogen-bond donor/acceptor capable of engaging key Asp/Glu residues (common in GPCRs and Kinases).[1] It serves as the "anchor" point.[1]
Vector B (Bromine,
): An aryl halide handle at the C4 position.[1] This allows for extension into hydrophobic pockets via Suzuki-Miyaura or Buchwald-Hartwig couplings without disrupting the amine binding mode.[1]
Part 2: Synthetic Accessibility & Scale-Up[1]
The synthesis of this fragment requires careful control of the C2-methylation to avoid mono-methylated impurities and stereochemical management of the C1-amine.[1]
Retrosynthetic Analysis
The most robust route proceeds from commercially available 4-bromo-1-indanone .[1]
Figure 1: Synthetic pathway from 4-bromo-1-indanone to the target amine.[1]
Detailed Experimental Protocol
Step 1: Gem-Dimethylation of 4-Bromo-1-indanone[1]
and NaOAc in EtOH/Water (3 hours) to form the oxime. Isolate by filtration.[1]
Dissolve oxime in glacial acetic acid. Add Zn dust (10 eq) portion-wise at RT (Note: Keep temperature <40°C to prevent debromination).
Stir for 12 hours. Filter zinc, basify filtrate with NaOH to pH >10, and extract with DCM.[1]
Resolution (Optional): The product is racemic. For chiral resolution, crystallize with (R)-Mandelic acid to isolate the (S)-enantiomer, or use (S)-Mandelic acid for the (R)-enantiomer [1].[1][2]
Part 3: Medicinal Chemistry Applications[1][3]
Fragment Elaboration Strategy
Once the fragment is synthesized, it serves as a core for "SAR by Catalog" or custom synthesis.[1]
Vector
Reaction Type
Target Motif
Biological Purpose
C1-NH2
Amide Coupling
Amide/Urea
H-bond donor/acceptor; Linker to hinge region (Kinases).[1]
While this specific brominated fragment is a building block, its structural logic mirrors successful CNS drugs:
Rasagiline: A secondary aminoindane used for Parkinson's.[1] It lacks the gem-dimethyl, making it susceptible to CYP1A2 metabolism [2].[1]
Optimization Logic: Introducing the 2,2-dimethyl group (as in our fragment) is a proven strategy to extend half-life and reduce "flatness" (Fsp3 character), a key metric in clinical success rates.[1]
Elaboration Logic Map
Figure 2: Divergent synthesis strategies from the core fragment.[1]
Safety Note: Aminoindanes can exhibit monoamine releasing activity.[1][3] During early screening, it is vital to screen for off-target activity against DAT/NET/SERT transporters [3].[1]
References
Patent: Preparation method of (1R,2S)-2,6-dimethyl-1-aminoindan. CN108794339A. (2018).[1]
Journal: Youdim, M. B., et al. "Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition."[1] Journal of Neuroscience Research 79.1-2 (2005): 172-179.[1]
Report: UNODC. "The challenge of new psychoactive substances: Aminoindanes." Global SMART Programme.[1] [1]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Suzuki Cross-Coupling of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
Executive Summary
The scaffold 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine represents a high-value building block in medicinal chemistry, particularly for GPCR modulators and kinase inhibitors. However, its successful utilization in Suzuki-Miyaura cross-coupling reactions is complicated by two distinct structural features:
The Free Amine (
): Primary amines are potent ligands for Palladium (Pd), often displacing phosphine ligands and leading to catalyst poisoning or competitive Buchwald-Hartwig amination.
Steric Congestion: The gem-dimethyl group at the C2 position creates a neopentyl-like environment around the C1-amine, complicating protection steps. Furthermore, the C4-bromide is subject to peri-strain from the saturated ring, requiring highly active catalytic systems.
This guide provides a validated, three-stage workflow to ensure high yields (>85%) and purity, prioritizing a Protection-Coupling-Deprotection strategy.
Strategic Analysis & Workflow
Direct coupling of the free amine is possible with specialized ligands (e.g., BrettPhos) but is operationally risky for high-value intermediates due to potential N-arylation side products. The industry-standard approach involves transient protection.
Visual Workflow (Graphviz)
Figure 1: Optimized synthetic workflow for handling hindered amino-indanes.
Detailed Experimental Protocols
Step 1: Sterically Demanding N-Boc Protection
Challenge: The C2 gem-dimethyl group hinders the nucleophilic attack of the amine onto the Boc-anhydride. Standard conditions (TEA/DCM) are often too slow.
Solution: Use DMAP as a nucleophilic catalyst to accelerate the reaction.
Critical Step: Due to the 2,2-dimethyl steric bulk, stir at 35°C (mild reflux) for 4–6 hours. Monitor by TLC (ninhydrin stain will disappear).
Workup: Wash with 1M citric acid (removes DMAP/TEA), then saturated
, then brine. Dry over .
Result: The N-Boc protected aryl bromide is obtained as a stable solid/oil.
Step 2: The Suzuki-Miyaura Coupling
Challenge: The C4-bromide is an aryl halide, but the scaffold is electron-rich and sterically crowded.
Catalyst Choice:XPhos Pd G3 or Pd(dppf)Cl2 . XPhos is preferred for its ability to form a monoligated Pd(0) species that is highly active for hindered aryl halides [1].
Reaction Matrix:
Component
Recommendation
Function
Catalyst
XPhos Pd G3 (2–5 mol%)
Pre-catalyst that activates rapidly; handles steric bulk well.
Base
(2.0–3.0 equiv)
Mild enough to preserve Boc; strong enough for transmetallation.
Solvent
1,4-Dioxane : Water (4:1)
The water is mandatory to dissolve the inorganic base and facilitate the reaction.
Temp
80°C – 100°C
Required to overcome activation energy of the hindered bromide.
Protocol:
Charge a reaction vial with the N-Boc protected bromide (1.0 equiv), Boronic Acid/Ester (1.2–1.5 equiv), and
(3.0 equiv).
Add XPhos Pd G3 (0.03 equiv).
Seal the vial and purge with Argon/Nitrogen for 5 minutes.
Add degassed Dioxane/Water (4:1) via syringe.
Heat to 90°C for 2–12 hours.
QC Check: Monitor LCMS for the consumption of bromide. If protodeboronation (loss of boron species) is observed, add more boronic acid (0.5 equiv).
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via silica flash chromatography (Hexane/EtOAc).
Step 3: N-Deprotection
Note: The 2,2-dimethyl group stabilizes the carbocation intermediate during acid deprotection, making this step generally fast.
Protocol:
Dissolve the coupled product in DCM .
Add 4M HCl in Dioxane (5–10 equiv) or TFA (20% v/v).
Stir at Room Temperature for 1–2 hours.
Concentrate to dryness. The product is usually isolated as the HCl or TFA salt.
Scientific Rationale & Troubleshooting (E-E-A-T)
Why XPhos?
The 4-position of the indane ring is adjacent to the aliphatic ring junction. While not as hindered as a mesityl group, it possesses significant "ortho-like" character. Buchwald's XPhos ligand is designed to create a "pocket" that accommodates this bulk while preventing the formation of inactive Pd-dimers [2].
Optimization Decision Tree
Figure 2: Troubleshooting logic for reaction optimization.
Data Summary: Expected Outcomes
Parameter
Standard Aryl Bromide
4-Bromo-2,2-dimethyl-indane
Protection Time
1 hour
4–6 hours (Steric drag)
Coupling Temp
60–80°C
90–100°C (Peri-strain)
Typical Yield
>95%
80–90%
Major Side Product
Homocoupling
Protodeboronation of partner
References
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine-Substituted Aryl Halides." Journal of the American Chemical Society, 2008. (General grounding on hindered couplings).
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
BenchChem. "Boc Protection of Primary Amines: Protocols and Mechanisms." BenchChem Technical Guides, 2025.
Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments."
Disclaimer: All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE. The 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine intermediate is a specialized scaffold; ensure availability before starting high-throughput screens.
4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine as a precursor for heterocyclic synthesis
Application Note: 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine as a High-Value Scaffold for Heterocyclic Library Generation Executive Summary This application note details the utility of 4-bromo-2,2-dimethyl-2,3-dih...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine as a High-Value Scaffold for Heterocyclic Library Generation
Executive Summary
This application note details the utility of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (referred to herein as 4-Br-DMDI ) as a privileged building block in medicinal chemistry. Unlike simple indanes, the 2,2-dimethyl substitution introduces the Thorpe-Ingold (gem-dimethyl) effect , restricting conformational freedom and improving metabolic stability by blocking the C2-oxidation site. The 4-bromo substituent serves as an orthogonal handle for palladium-catalyzed cross-couplings, while the C1-amine offers a vector for core functionalization. This guide provides validated protocols for transforming 4-Br-DMDI into complex heterocyclic libraries, specifically targeting kinase inhibitors and GPCR modulators.
Structural Analysis & Strategic Value
The 4-Br-DMDI scaffold offers three distinct advantages for drug discovery:
Conformational Locking: The gem-dimethyl group at C2 creates steric bulk that restricts the rotation of the C1-amine. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon protein binding (Thorpe-Ingold Effect).
Metabolic Blocking: Benzylic positions are prone to P450-mediated oxidation. The 2,2-dimethyl substitution blocks enolization and direct oxidation at the C2 position, significantly enhancing half-life (
).
Orthogonal Reactivity:
Site A (C1-Amine): Nucleophilic handle for amide couplings, reductive aminations, or urea formation.
Site B (C4-Bromide): Electrophilic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.
Experimental Workflows
Workflow Logic: Divergent Synthesis
The following diagram illustrates the strategic divergence possible with 4-Br-DMDI. The workflow prioritizes C1-protection prior to C4-functionalization to prevent catalyst poisoning by the free amine.
Figure 1: Divergent synthetic workflow for 4-Br-DMDI. Route A is the preferred pathway for generating bis-heterocyclic libraries.
Detailed Protocols
Protocol A: C4-Arylation via Suzuki-Miyaura Coupling
Objective: To install a heteroaryl ring at the 4-position while preserving the chiral amine (protected).
Critical Checkpoint: Monitor the disappearance of the aryl bromide via LC-MS. The product should show a characteristic M+H (minus Boc fragment) or [M+Na]+ peak.
Protocol B: Construction of Urea-Linked Heterocycles (Post-Deprotection)
Objective: To utilize the C1-amine to link a secondary heterocyclic pharmacophore.
Amine Partner: Morpholine or Piperazine derivative (1.2 equiv)
Solvent: DCM/DMF (4:1)
Procedure:
Activation: Dissolve the indane-amine in dry DCM at 0°C. Add CDI portion-wise. Stir for 1 hour at RT to form the intermediate carbamoyl imidazole.
Coupling: Add the secondary amine partner (e.g., Morpholine).
Completion: Stir at RT for 4 hours. If conversion is slow due to the adjacent 2,2-dimethyl steric bulk , heat to 40°C or add a catalyst (DMAP, 10 mol%).
Isolation: Quench with water. Extract with DCM.
Analytical & Quality Control Data
The following parameters are typical for high-quality 4-Br-DMDI derivatives.
Parameter
Specification
Method/Notes
Purity
>98%
HPLC (254 nm). Impurities often include des-bromo analogs if hydrogenation is used carelessly.
Chiral Purity
>95% ee
Chiral HPLC required if starting from enantiopure material. The C1 center is stable but can racemize under harsh radical conditions.
1H NMR (C2-Me)
1.1–1.4 ppm
Two distinct singlets (3H each) indicate the diastereotopic nature of the methyls due to the C1 chiral center.
1H NMR (C1-H)
4.0–4.5 ppm
Appears as a singlet or doublet (depending on NH coupling). Shift confirms N-functionalization.
Safety & Handling
Hazards: 4-Br-DMDI is an alkyl amine and aryl bromide. It acts as a skin irritant and potential sensitizer.
Storage: Store at 2–8°C under inert atmosphere. The free amine absorbs CO
from the air to form carbamates; store as the HCl salt for long-term stability.
Chemical Compatibility: Avoid strong oxidizing agents. The benzylic amine is susceptible to oxidation to the imine if left in solution with air for extended periods.
References
Thorpe-Ingold Effect in Medicinal Chemistry
Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766.
Palladium-Catalyzed Cross-Coupling of Indanes
Lundgren, R. J., & Stradiotto, M. (2012). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Angewandte Chemie International Edition, 51(35), 8808-8812.
Synthesis of 2,2-Dimethyl-1-indanone Derivatives
Minuti, L., et al. (2005). Diels–Alder reactions of 2,2-dimethyl-1-indanone derivatives. Tetrahedron, 61(41), 9811-9818.
General Indane Pharmacophore Review
Ahmed, N. (2016).[1][2] Indanones, Indanes, and Their Scaffolds: A Review of Their Synthesis and Biological Activity. Synthesis, 48, 265-285.
protecting group strategies for 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
Application Note: Protecting Group Strategies for 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine Part 1: Strategic Analysis & Chemical Logic 1.1 The Molecular Challenge The target molecule, 4-bromo-2,2-dimethyl-2,3-di...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protecting Group Strategies for 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
Part 1: Strategic Analysis & Chemical Logic
1.1 The Molecular Challenge
The target molecule, 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine , presents a unique dichotomy of reactivity that demands a tailored protection strategy.[1]
Steric Fortress (The 2,2-Dimethyl Effect): The gem-dimethyl group at the C2 position creates a "neopentyl-like" steric environment around the C1-amine. Nucleophilic attack by this amine onto electrophiles (like Boc anhydride or Cbz-Cl) is significantly retarded compared to unhindered benzylamines.[1] Standard protocols (e.g., 1.0 equiv reagent, RT, 1h) often result in incomplete conversion or require excessive reaction times.
Electronic Vulnerability (The 4-Bromo Handle): The aryl bromide is a critical synthetic handle, likely intended for downstream cross-coupling (Suzuki, Buchwald-Hartwig). This dictates the exclusion of protecting groups requiring catalytic hydrogenation (e.g., Cbz removal via H₂/Pd), as this condition will concurrently reduce the Ar-Br bond to Ar-H, destroying the scaffold's utility.
Benzylic Lability: While the C1 position is benzylic, the adjacent quaternary C2 center prevents standard E2 elimination. However, the formation of a benzylic carbocation (under harsh acidic deprotection) remains a theoretical risk for racemization if the amine is chiral.
1.2 Strategic Decision Matrix
The choice of protecting group (PG) must balance the difficulty of installation (due to sterics) with the safety of removal (preserving the Ar-Br).
Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream compatibility and the critical need to preserve the aryl bromide.
Best for: General stability, compatibility with Suzuki/Buchwald couplings.
Rationale: The steric bulk of the 2,2-dimethyl group hinders the approach of Boc₂O. Standard conditions are too slow. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to generate the highly reactive N-Boc-pyridinium intermediate, or Iodine (I₂) as a mild Lewis acid catalyst to activate the anhydride.
Option 2 (Lewis Acid): Add I₂ (5 mol%).[1] Note: Iodine is excellent for extremely hindered amines.
Reagent Addition: Add Boc₂O (1.5 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.
Reaction:
Stir at Reflux (40°C) for 6–12 hours. The elevated temperature is crucial to overcome the activation energy barrier imposed by the gem-dimethyl group.
Monitor: Check TLC (Hexane/EtOAc 4:1).[1] The amine spot (ninhydrin active) should disappear. If starting material persists after 12h, add another 0.5 equiv Boc₂O.[1]
Workup:
Quench with 1M HCl (carefully, to pH 4) to remove excess DMAP/Et₃N.
Extract with DCM (3x).[1] Wash combined organics with sat. NaHCO₃ (to remove Boc-OH byproduct) and Brine.[1]
Purification: Flash chromatography is usually required to separate the product from excess Boc₂O.[1]
Self-Validating Check: The appearance of a strong singlet ~1.45 ppm (9H) in ¹H NMR confirms Boc installation. The persistence of the Ar-Br is confirmed by the aromatic pattern (unchanged) and MS (M+ and M+2 pattern for Br).
Protocol B: Fmoc-Protection (Orthogonal Strategy)
Best for: Sequences requiring acidic conditions elsewhere (e.g., acetal deprotection) or when final deprotection must be extremely mild.
Rationale: Fmoc-Cl is highly reactive but can cause elimination or di-protection.[1] Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred for better control.[1]
Materials:
Substrate: 1.0 equiv
Reagent: Fmoc-OSu (1.2 equiv)
Base: NaHCO₃ (2.0 equiv)
Solvent: Acetone/Water (1:1) or Dioxane/Water (1:1)
Step-by-Step Procedure:
Preparation: Dissolve the amine in Acetone (0.2 M). Add a solution of NaHCO₃ in Water (equal volume to Acetone). The mixture will be biphasic or cloudy.
Addition: Add Fmoc-OSu (1.2 equiv) in one portion.
Reaction: Stir vigorously at Room Temperature for 18 hours.
Note: Unlike Boc, heating Fmoc reactions can lead to premature cleavage (via thermal elimination of dibenzofulvene). If the reaction is sluggish, increase solvent volume to improve solubility rather than heating.
Critical Step: Wash the organic layer extensively with water to remove Succinimide byproduct.
Purification: Recrystallization from EtOH/Hexane is often sufficient, avoiding column chromatography which can sometimes degrade Fmoc on acidic silica.[1]
Troubleshooting the "Steric Wall"
If the amine fails to react under Protocol A (Boc):
Switch Solvent: Use Acetonitrile at reflux.[1] The higher dielectric constant stabilizes the transition state.
Microwave Irradiation: Heat the reaction (Amine + Boc₂O + DIPEA in Toluene) at 100°C for 30 mins in a microwave reactor. The thermal energy helps overcome the rotational barrier of the 2,2-dimethyl group.
Use "Boc-ON": 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is a more reactive alternative to Boc₂O for difficult amines.[1]
Part 4: References
Agami, C., & Couty, F. (2002).[1] The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724.[1] Link
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1][4] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water.[1][4] Organic Letters, 8(15), 3259-3262.[1] Link (Demonstrates aqueous acceleration which can assist hindered amines).
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] Link
Knochel, P., et al. (2004).[1] Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics.[1] (Reference for stability of Boc-amines in cross-coupling).
Sakaitani, M., & Ohfune, Y. (1990).[1] Syntheses and reactions of silyl carbamates. 1. Chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates.[1] Journal of Organic Chemistry, 55(3), 870-876.[1] Link (Methodology for switching PGs on hindered amines).
Technical Support Center: Synthesis of 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (also known as 4-bromo-2,2-dimethyl-1-aminoindane). Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (also known as 4-bromo-2,2-dimethyl-1-aminoindane).
Executive Summary
The synthesis of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine presents two distinct chemical challenges:
Steric Congestion: The gem-dimethyl group at C2 creates significant steric hindrance, impeding nucleophilic attack at the C1 carbonyl during amine installation.
Chemoselectivity: The aryl bromide at C4 is susceptible to hydrodehalogenation (loss of Br) under standard catalytic hydrogenation conditions often used for amine synthesis.
This guide prioritizes a Titanium(IV)-mediated reductive amination to overcome sterics and a non-catalytic reduction strategy to preserve the halogen handle.
Module 1: Route Selection & Strategy
User Question: I am currently methylating 4-bromo-1-indanone but getting a mixture of mono- and di-methylated products. Should I change my route?
Technical Insight:
Direct methylation of 1-indanone is the most common "medicinal chemistry" route but is prone to yield loss via mono-alkylation or O-alkylation. For scale-up or high-yield requirements, Route B (Ring Closure of Pre-functionalized Precursor) is superior because it locks the gem-dimethyl group in place before the ring is formed, eliminating the competition between mono- and di-methylation.
Use for >10g scale or critical yield requirements.
Module 2: The Gem-Dimethylation Step (Troubleshooting Route A)
User Question: I am committed to using 4-bromo-1-indanone. How do I drive the reaction to completion without over-alkylating or O-alkylation?
Protocol:
The C2 position must be activated and doubly methylated. The use of Sodium Hydride (NaH) in THF is standard, but temperature control is critical to favor C-alkylation over O-alkylation.
Optimized Protocol:
Suspend NaH (2.5 equiv, 60% dispersion) in anhydrous THF at 0°C.
Add 4-bromo-1-indanone (1.0 equiv) dropwise. Stir for 30 min to form the enolate.
Add Methyl Iodide (MeI) (2.5–3.0 equiv) dropwise at 0°C.
Warm to Room Temperature (RT) and stir for 4–16 hours.
Troubleshooting Table:
Symptom
Diagnosis
Solution
Significant Mono-methyl product
Incomplete deprotonation or insufficient MeI.
The second methylation is actually faster than the first. Ensure NaH is fresh. Use 3.0 eq MeI .
Switch solvent from DMF to THF or Toluene . O-alkylation is minimized in less polar solvents.
Low Yield / Tarry mixture
Polymerization or decomposition.
Keep temperature below 25°C . If using KOtBu, switch to NaH (KOtBu can act as a nucleophile).
Module 3: The Amine Transformation (The Critical Step)
User Question: My reductive amination with NaBH3CN is extremely slow, and I see unreacted ketone. Why?
Technical Insight:
The gem-dimethyl group at C2 blocks the trajectory of the incoming amine nucleophile (Burgi-Dunitz angle). Standard imine formation is unfavorable. You must use a Lewis Acid dehydrating agent to force imine formation.
Recommended Protocol: Titanium(IV) Isopropoxide Mediated Reductive Amination
This method uses Ti(OiPr)4 to activate the carbonyl and scavenge water, driving the equilibrium toward the imine/enamine, which is then reduced.
Step-by-Step:
Mix: 4-bromo-2,2-dimethyl-1-indanone (1 equiv) and Ammonia (7M in MeOH) or Ammonium Acetate (5 equiv).
Stir: Stir the mixture at RT for 12–24 hours. Note: The solution may become viscous.
Reduce: Cool to 0°C and carefully add Sodium Borohydride (NaBH4) (2.0 equiv).
Quench: Quench with aqueous ammonium hydroxide (2M). A white precipitate (TiO2) will form. Filter through Celite.[1]
Why this works:
Ti(OiPr)4: Acts as a Lewis acid to coordinate the carbonyl oxygen, making the carbon more electrophilic despite the steric bulk.
NaBH4: A milder reducing agent than LiAlH4, preserving the Ar-Br bond.
Alternative: Oxime Reduction (If Stereoselectivity is Required)
If you require the specific enantiomer or higher purity, convert to the oxime first, then reduce.
Warning: Do NOT use Pd/C + H2 for the reduction. It will debrominate the ring (remove the Br).
Safe Reduction: Use Zinc dust in Acetic Acid or Borane-THF complex .
Module 4: Visualization of Pathways
The following diagram illustrates the decision logic and chemical pathways, highlighting the critical control points for "Steric Blockade" and "Halogen Safety."
Caption: Decision tree for synthesis showing the convergence on the gem-dimethyl intermediate and the critical divergence at the amine installation step to avoid debromination.
Module 5: Purification & Isolation
User Question: The product is an oil and difficult to purify. How do I isolate it as a solid?
Protocol:
The free base amine is likely an oil or low-melting solid. Converting it to the Hydrochloride (HCl) salt is the standard method for isolation and purification.
Extract: Extract the crude reaction mixture (after Celite filtration) with Ethyl Acetate. Wash with brine and dry over Na2SO4.[2]
Salt Formation: Dissolve the crude oil in a minimum amount of Diethyl Ether or MTBE.
Precipitate: Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with stirring at 0°C.
Filter: A white solid will precipitate. Filter and wash with cold ether.
Recrystallization: If needed, recrystallize from Isopropanol/Ethanol.
References
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Ketones: An Efficient Method for the Synthesis of Secondary and Primary Amines." Journal of Organic Chemistry, 60(15), 4928–4929. Link
Grounding: Establishes the efficacy of Ti(OiPr)4 for sterically hindered ketones.
Reetz, M. T., et al. (1980). "Geminal Dimethylation of Ketones." Angewandte Chemie International Edition, 19(11), 900-901.
Wolfe, J. P., et al. (1997). "An Improved Catalyst System for Aromatic Carbon-Nitrogen Bond Formation." Journal of the American Chemical Society, 119(26), 6054.
ChemicalBook. (n.d.). "4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride Product Page." Link
Grounding: Verifies the commercial existence and CAS registry of the target compound.
Technical Support Center: Synthesis of 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
Status: Active Ticket ID: IND-BR-22-SYN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Chemistry Welcome to the technical support hub for the synthesis of 4-bromo-2...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: IND-BR-22-SYN
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Chemistry
Welcome to the technical support hub for the synthesis of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine . This scaffold is a critical intermediate in the development of CNS-active agents and TRP channel modulators.
The Synthetic Challenge:
This molecule presents a "perfect storm" of synthetic difficulties:
Steric Hindrance: The gem-dimethyl group at C2 creates significant steric bulk, shielding the C1 ketone from nucleophilic attack during amination.
Chemoselectivity (The Halogen Trap): The C4-aryl bromide is labile. Standard reductive amination conditions (e.g., Pd/C +
) will strip the bromine (hydrodehalogenation), destroying the pharmacophore.
Regiocontrol: Methylation of the precursor indanone must be precisely controlled to avoid O-alkylation or mono-methylation.
Reaction Pathway & Failure Mode Analysis
The following diagram maps the standard synthetic route against common failure modes (side reactions).
Caption: Logical flow of synthesis showing critical divergence points where side reactions occur.
Troubleshooting Guide (FAQ Format)
Module A: The gem-Dimethylation Step
Context: Converting 4-bromo-1-indanone to 4-bromo-2,2-dimethyl-1-indanone.
Q: I am seeing a mixture of mono-methyl and di-methyl products. How do I drive this to completion?
Root Cause: The second methylation is slower than the first due to sterics.
The Fix:
Base Switch: Switch from mild bases (
) to NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide) in THF. The enolate must be quantitatively formed.
Sequential Addition: Do not add 2.5 eq of MeI at once. Add 1.1 eq of Base/MeI, stir for 1 hour, then add the second charge of Base/MeI (1.5 eq).
Temperature: Perform the deprotonation at 0°C, but allow the alkylation to proceed at Room Temperature (RT).
Q: I have a significant "O-alkylated" impurity (enol ether).
Root Cause: "Hard" electrophiles like MeI can attack the oxygen of the enolate if the solvent is too polar/protic or if the counter-ion is free.
The Fix: Use THF (aprotic) rather than DMF/DMSO. The tight ion pair in THF favors C-alkylation over O-alkylation.
Module B: The Nitrogen Installation (Critical)
Context: Converting the 2,2-dimethyl ketone to the amine.
Q: The reaction is stalled. I see starting material even after 24 hours with Ammonium Acetate.
Root Cause:Steric Blockade. The 2,2-dimethyl group acts as a shield. Standard imine formation (equilibrium) is unfavorable.
The Fix: Use a Titanium-Mediated protocol.
Reagent: Titanium(IV) isopropoxide (
).
Mechanism:[1][2][3][4][5][6] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine/enamine.
Protocol: Pre-mix Ketone + Amine source +
neat or in THF for 6-12h before adding the reducing agent.
Q: I formed the amine, but the Bromine is gone (Mass Spec shows M-79/80).
Root Cause:Hydrodehalogenation. You likely used Catalytic Hydrogenation (
) or a dissolving metal reduction (). Aryl bromides are unstable under these conditions.
The Fix:
Preferred:Sodium Borohydride (
) or Sodium Cyanoborohydride () .[7] These hydride reagents do not reduce aryl halides.
Alternative: If using hydrogenation is mandatory for chiral catalysts, use Pt/C (sulfided) or add a poison like thiophene, though this is risky.
Validated Experimental Protocols
Protocol A: Synthesis of 4-bromo-2,2-dimethyl-1-indanone
Targeting the quaternary carbon without O-alkylation.
Setup: Flame-dried 3-neck flask,
atmosphere.
Dissolution: Dissolve 4-bromo-1-indanone (1.0 eq) in anhydrous THF (0.2 M).
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 2.5 eq) portion-wise. Evolution of
large-scale synthesis challenges of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
Status: Active Support Tier: Level 3 (Process Chemistry & Scale-Up) Document ID: TSC-IND-4BR-001 Executive Summary This guide addresses the scale-up challenges associated with 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Support Tier: Level 3 (Process Chemistry & Scale-Up)
Document ID: TSC-IND-4BR-001
Executive Summary
This guide addresses the scale-up challenges associated with 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine . This scaffold is a critical pharmacophore in CNS drug discovery (e.g., muscarinic agonists, PARP inhibitors).
The synthesis presents a "perfect storm" of process chemistry challenges:
Regiocontrol: Placing the bromine at the C4 position is electronically unfavorable compared to C6.
Steric Hindrance: The gem-dimethyl group at C2 creates a significant barrier to nucleophilic attack at the C1 carbonyl.
Chemo-stability: Preserving the aryl bromide during the reduction of the C1-nitrogen functionality.
Module 1: The Regiochemistry Strategy (Constructing the Ring)
The Problem: Direct bromination of 2,2-dimethyl-1-indanone yields a mixture favoring the 6-bromo isomer due to electronic directing effects. Separation of 4-bromo and 6-bromo isomers via chromatography is unfeasible at kilogram scale.
The Validated Protocol:
The only scalable route to high-purity 4-bromo material is the Intramolecular Friedel-Crafts Acylation of a pre-functionalized precursor. You must establish the bromine position before closing the ring.
Recommended Workflow
Precursor: Start with 3-(2-bromophenyl)-2,2-dimethylpropanoic acid .
Activation: Convert to the acid chloride using Thionyl Chloride (
) or Oxalyl Chloride.
Cyclization: Lewis-acid mediated closure (
).
Visualization: The "Gold Standard" Pathway
Caption: Figure 1. Regioselective construction of the 4-bromo-indanone core via intramolecular Friedel-Crafts acylation.
Troubleshooting: Friedel-Crafts Cyclization
Symptom
Probable Cause
Corrective Action
Low Yield (<50%)
Deactivation by Bromine
The aryl bromide is electron-withdrawing. Increase Lewis Acid () to 2.5 eq. Ensure temperature ramp is slow (0°C 40°C).
Debromination
Reaction too vigorous
Switch solvent from DCM to Nitromethane . It moderates the Lewis Acid activity. Keep T < 50°C.
Incomplete Conversion
Moisture in
is highly hygroscopic. Use fresh, anhydrous beads. Verify quality by subliming a small sample if unsure.
Module 2: Overcoming the Steric Wall (Amine Formation)
The Problem: The gem-dimethyl group at C2 acts as a steric shield. Standard reductive amination (amine +
) often fails or stalls at the imine stage because the hydride cannot access the C1 center effectively.
The Validated Protocol:
For scale-up, we recommend a Two-Step Oxime/Reduction or a Ti-Mediated Imine route. The oxime route is generally more robust for this specific hindered substrate.
Protocol A: The High-Pressure Oxime Route
Oximation: React ketone with
+ NaOAc in EtOH/Water. (Reflux is required due to sterics).
If you must install a chiral amine or specific substituent directly:
Reagents: Amine +
or .
Mechanism: Titanium acts as a water scavenger and Lewis acid, forcing the equilibrium toward the imine despite the steric bulk.
Visualization: Decision Logic for Amine Installation
Caption: Figure 2.[2] Selection matrix for amine installation based on target substitution.
Module 3: The De-halogenation Trap (Chemo-selectivity)
The Problem: Reducing the C=N bond (imine/oxime) to the C-N bond (amine) often requires conditions that inadvertently cleave the Carbon-Bromine bond (hydrodehalogenation), especially with Palladium catalysts.
The Validated Protocol:
Avoid standard Pd/C hydrogenation. Use "poisoned" catalysts or alternative hydride sources.
Recommended Reduction Systems
Method
Reagents
Risk of De-Br
Scalability
Notes
Raney Nickel
(50 psi), in MeOH
Low
High
Preferred. Ra-Ni is less prone to aryl-halide insertion than Pd.
Pt/C (Sulfided)
, EtOAc
Very Low
Medium
Sulfided Platinum is specifically designed to prevent dehalogenation.
Borohydride
+
Negligible
Low/Med
Good for small batches, but quenching Ti salts generates massive waste.
Standard Pd/C
Critical
N/A
DO NOT USE. Will strip the bromine rapidly.
Frequently Asked Questions (FAQs)
Q: I am seeing a 15% impurity of the des-bromo indanamine. How do I remove it?A: You likely cannot separate the des-bromo impurity easily by crystallization as the crystal lattices are nearly identical. You must prevent it upstream. Switch your hydrogenation catalyst to 5% Pt/C (sulfided) or add a catalyst poison like thiophene if using standard Pt/C.
Q: The intramolecular Friedel-Crafts reaction solidified in the reactor. What happened?A: The complex between the ketone product and
is often an insoluble sludge in DCM.
Fix: Use 1,2-dichloroethane (DCE) or Chlorobenzene as solvent to maintain solubility at higher temperatures. Ensure high-torque stirring is available.
Q: Can I use the Leuckart-Wallach reaction (Formic acid/Formamide)?A: Theoretically, yes. However, the 2,2-dimethyl group requires high temperatures (>160°C) to drive the reaction. At these temperatures, the 4-bromo group becomes labile, leading to tars. We recommend the Oxime/Ra-Ni route instead.
Q: How do I resolve the enantiomers?A: The 2,2-dimethyl group makes enzymatic resolution difficult.
Option 1: Classical resolution with N-acetyl-L-leucine or Dibenzoyl-L-tartaric acid .
Option 2: Chiral HPLC (SFC) is often more cost-effective for early-phase batches (<1kg) than developing a chiral synthesis.
comparison of reactivity between 4-bromo- and 4-chloro-indenamine analogs
Executive Summary In the derivatization of indenamine scaffolds (specifically N-substituted 1H-inden-3-amines and their tautomeric equivalents), the choice between 4-bromo and 4-chloro substituents is not merely a matter...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the derivatization of indenamine scaffolds (specifically N-substituted 1H-inden-3-amines and their tautomeric equivalents), the choice between 4-bromo and 4-chloro substituents is not merely a matter of leaving group ability—it dictates the entire synthetic strategy.
4-Bromo-indenamine: The "Kinetic Workhorse." It offers rapid oxidative addition to Pd(0) and facile lithium-halogen exchange at cryogenic temperatures. It is the preferred starting material for early-stage diversification.
4-Chloro-indenamine: The "Strategic Anchor." Its C–Cl bond is significantly more robust (approx. +13 kcal/mol stronger than C–Br). It resists standard lithiation conditions and requires specialized electron-rich phosphine ligands for palladium catalysis. This allows for orthogonal reactivity , where other sensitive sites can be manipulated before activating the chloride.
Mechanistic Foundations
Electronic & Steric Parameters
The 4-position of the indenamine core is the "peri" position, sterically crowded by the C3-substituent (often the amine or enamine functionality).
Parameter
4-Bromo Analog
4-Chloro Analog
Impact on Reactivity
Bond Dissociation Energy (C–X)
~68 kcal/mol
~81 kcal/mol
Critical: Cl requires higher activation energy for oxidative addition [1].
Van der Waals Radius
1.85 Å
1.75 Å
Br is bulkier, potentially hindering catalyst approach at the crowded C4 site.
Electronic Effect on Ring
Weakly Deactivating
Weakly Deactivating
Both halogens withdraw via induction (-I) but donate via resonance (+M).
A-Value (Steric Bulk)
0.38 kcal/mol
0.43 kcal/mol
Surprisingly similar effective bulk due to bond length compensation [2].[1]
The "Electron-Rich" Trap
Indenamines are electron-rich systems due to the nitrogen lone pair donation.
The Challenge: Oxidative addition of Pd(0) to an aryl halide is electrophilic in nature. It proceeds fastest on electron-deficient rings.
The Consequence: Because the indenamine ring is electron-rich, it deactivates the C–X bond toward Pd insertion.
The Verdict: This effect makes the 4-chloro analog particularly sluggish , often requiring aggressive heating (>100°C) and "super-ligands" (e.g., XPhos, RuPhos), whereas the 4-bromo analog retains acceptable reactivity under mild conditions [3].
Synthetic Utility & Decision Pathways
Divergent Reactivity (Graphviz Visualization)
The following diagram illustrates how the choice of halogen dictates the available chemical pathways.
Figure 1: Divergent synthetic pathways. The 4-bromo analog allows for immediate functionalization, while the 4-chloro analog serves as a stable protecting group for the C4 position.
Ligand: XPhos or BrettPhos (4-8 mol%) — Critical for activating electron-rich aryl chlorides.
Base: NaOtBu (Stronger base often required) or K₃PO₄
Solvent: t-Amyl Alcohol or Dioxane
Step-by-Step:
Pre-complexation: Mix Pd precursor and XPhos in solvent at room temperature for 10 mins to form the active L-Pd(0) species.
Loading: Add the 4-chloro substrate, amine, and base.
Forcing Conditions: Heat to 100–110°C (reflux) for 12–18 hours.
Note: If conversion is <50%, switch to a precatalyst like XPhos Pd G3 to ensure optimal L:Pd ratio.
Comparative Data Analysis
The following data summarizes the reactivity differences in a standard Suzuki coupling (Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃) [4].
Metric
4-Bromo-Indenamine
4-Chloro-Indenamine
Oxidative Addition Rate
Fast ()
Slow ()
Temp. for Full Conv.
65°C
110°C (often incomplete)
Lithium Exchange (-78°C)
>90% Exchange (to C-Li)
<5% Exchange (C-Cl intact)
Ligand Requirement
PPh₃, BINAP (Generic)
SPhos, XPhos (Specialized)
Cost of Starting Material
High
Low
Workflow Optimization Logic
Figure 2: Decision matrix for selecting the appropriate halogen analog.
References
RSC Publishing. "Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step." Inorganic Chemistry Frontiers. Link
MasterOrganicChemistry. "Ranking The Bulkiness Of Substituents On Cyclohexanes: A-Values." Link
BenchChem. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." Link
National Institutes of Health (PMC). "The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands." Link
Beilstein Journal of Organic Chemistry. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Link
Biological Activity of 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine Derivatives: A Comparative Guide
The following guide provides an in-depth technical analysis of the biological activity and therapeutic potential of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine derivatives. This document synthesizes current medicin...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the biological activity and therapeutic potential of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine derivatives. This document synthesizes current medicinal chemistry data, focusing on the scaffold's role in Glucosylceramide Synthase (GCS) inhibition and Monoamine Oxidase B (MAO-B) modulation .[1][2]
Executive Summary & Scaffold Analysis
4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (CAS: 1780310-91-9) represents a specialized "privileged scaffold" in medicinal chemistry.[1][2] It combines the rigid, lipophilic indan-1-amine core—historically validated in CNS drugs like Rasagiline—with a gem-dimethyl substitution at the C2 position and a bromine handle at C4.[1][2]
This specific substitution pattern offers three critical pharmacological advantages:
Metabolic Blockade: The gem-dimethyl group at C2 prevents metabolic oxidation and aromatization, significantly enhancing oral bioavailability and half-life compared to unsubstituted aminoindans.[1][2]
Conformational Locking: The bulk of the dimethyl group restricts the conformational flexibility of the amine, potentially increasing selectivity for specific receptor subtypes (e.g., GCS vs. MAO-B).[1][2]
Synthetic Versatility: The C4-bromine atom serves as a reactive handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.[1][2]
Primary Therapeutic Targets
Target System
Mechanism of Action
Therapeutic Indication
Glucosylceramide Synthase (GCS)
Substrate reduction therapy (inhibition of GL-1 synthesis)
Irreversible or reversible inhibition of dopamine catabolism
Parkinson's Disease (Symptomatic relief)
5-HT Receptors (5-HT2C)
Agonism/Antagonism via lipophilic pocket engagement
Obesity, Neuropsychiatric disorders
Mechanism of Action: Glucosylceramide Synthase (GCS) Inhibition[1][2]
Recent patent literature (e.g., WO 2021/096238) highlights the 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine core as a critical pharmacophore for inhibiting Glucosylceramide Synthase (GCS).[1][2] While the 5-bromo isomer is often the primary lead, the 4-bromo derivative is a key positional isomer used to map the hydrophobic pocket of the GCS enzyme.[1][2]
The GCS Pathway & Inhibition Logic
In Lysosomal Storage Disorders (LSDs) like Gaucher disease, genetic mutations lead to the accumulation of glucosylceramide (GL-1).[1][2] GCS inhibitors reduce the synthesis of GL-1, balancing the defective degradation pathway.[1][2]
Mechanistic Diagram (GCS Inhibition):
Caption: Inhibition of GCS by indan-1-amine derivatives prevents the toxic accumulation of Glucosylceramide (GL-1) in lysosomes, mitigating neurodegeneration.[1][2]
Comparative Analysis: Indan-1-amines vs. Standard GCS Inhibitors[1][2]
The 2,2-dimethyl-indan-1-amine scaffold offers distinct advantages over first-generation GCS inhibitors.
Feature
4-Bromo-2,2-dimethyl-indan-1-amine Derivatives
Eliglustat (Cerdelga)
Venglustat (GZ/SAR402671)
Core Structure
Rigid Bicyclic (Indane)
Flexible Acyclic
Bicyclic (Quinuclidine)
CNS Penetration
High (Lipophilic, compact)
Low (P-gp substrate)
High
Metabolic Stability
High (Gem-dimethyl blocks oxidation)
Moderate (CYP2D6 dependent)
High
Target Selectivity
Tunable via C4-Bromine coupling
High for GCS
High for GCS
Primary Indication
Potential for CNS-Gaucher / Parkinson's
Gaucher Type 1 (Non-neuropathic)
Gaucher Type 3 / Fabry
Expert Insight: The gem-dimethyl group is the game-changer here.[1][2] Unlike simple aminoindans, which are rapidly oxidized, the 2,2-dimethyl analogs resist hepatic clearance, making them superior candidates for treating CNS-involved LSDs where steady brain concentrations are required.[1][2]
Secondary Activity: MAO-B Inhibition[1][2][4][5]
The structural similarity to Rasagiline implies inherent MAO-B inhibitory potential.[1][2][3] The 4-bromo substituent adds lipophilicity, potentially enhancing binding affinity to the hydrophobic entrance cavity of human MAO-B.[1][2]
4-Bromo-2,2-dimethyl Derivative: The "2,2-dimethyl" substitution introduces steric bulk.[1][2]
Effect: It may reduce potency slightly compared to the unsubstituted parent but significantly improves isoform selectivity (MAO-B vs. MAO-A) by clashing with the tighter active site of MAO-A.[1][2]
Experimental Protocols
Synthesis of 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
Self-Validating Protocol: This route ensures regiochemical control and high purity.[1][2]
Novel Derivatives Having 2,3-Dihydro-1H-Indene or 2,3-Dihydrobenzofuran Moiety. World Intellectual Property Organization (WIPO).[1][2] Patent WO 2021/096238 A1. (2021).[1] Link
Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors. European Journal of Medicinal Chemistry. (2018). Link[1][2]
Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters. (2019). Link[1][2][4]
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine: Biological Activity and Synthesis. BenchChem. (Accessed 2024).[1] Link[1][2]
A Comparative Guide to the Structural Elucidation of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine Derivatives
Introduction In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural data governs a compound's physicochemical p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural data governs a compound's physicochemical properties, its interactions with biological targets, and ultimately, its efficacy and safety. The 2,3-dihydro-1H-inden-1-amine scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine, represent key intermediates and potential therapeutic agents. Determining their exact molecular architecture is not merely an academic exercise; it is a critical step in rational drug design.
This guide provides an in-depth comparison of the preeminent method for atomic-level structural determination—Single-Crystal X-ray Diffraction (SCXRD)—with complementary spectroscopic techniques. We will delve into the causality behind experimental choices, present validated protocols, and offer a clear-eyed view of the strengths and limitations of each method, empowering researchers to select the most appropriate analytical strategy for their specific objectives.
Section 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is an unparalleled technique that provides unambiguous, high-resolution three-dimensional structural information, including precise bond lengths, bond angles, and absolute stereochemistry.[1][2][3] The method relies on the diffraction pattern produced when a beam of X-rays strikes a highly ordered crystalline lattice.[3][4] By analyzing the positions and intensities of the diffracted beams, the electron density throughout the crystal can be mapped, and from this map, the positions of individual atoms can be deduced.[4]
The Crystallization Bottleneck: An Art Guided by Science
The primary and most significant challenge in SCXRD is obtaining a high-quality single crystal suitable for diffraction.[1][2][5] This process, often considered a bottleneck, is a delicate interplay of thermodynamics and kinetics that transforms molecules from a disordered solution or fluid state into a perfectly ordered solid.[6] The purity of the compound is a critical prerequisite; impurities can disrupt the lattice formation, hindering crystal growth.[7] Therefore, rigorous purification of the synthesized 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine derivative is the essential first step.
Experimental Workflow for SCXRD
The journey from a purified powder to a refined crystal structure is a multi-step process. The causality behind the choice of method at each stage is crucial for success.
Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).
Protocol 1: Crystallization of an Inden-1-amine Derivative
This protocol outlines common techniques for growing single crystals of small organic molecules like the target compound. The choice of solvent is critical; ideally, the compound should be moderately soluble.[7]
Objective: To grow X-ray quality single crystals of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine.
Rationale: This method is ideal when the compound is relatively stable and a suitable solvent with a moderate boiling point is found. It relies on slowly increasing the concentration to the point of supersaturation.
Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., toluene) in a small vial.
Filter the solution through a syringe filter into a clean vial to remove any particulate matter which could act as unwanted nucleation sites.[7]
Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for slow solvent evaporation.
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[7]
Rationale: This technique is excellent for small amounts of material and provides fine control over the rate of crystallization. It works by slowly introducing an "anti-solvent" in the vapor phase, which reduces the solubility of the compound.[9]
Dissolve the compound in a small amount of a "good" solvent (e.g., methylene chloride) in a small, open inner vial.
Place this inner vial inside a larger, sealable jar or beaker that contains a layer of a "poor" solvent (the anti-solvent, e.g., hexane), in which the compound is insoluble but the "good" solvent is miscible.[9]
Seal the outer container. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial.
This gradual change in solvent composition will reduce the compound's solubility, leading to the formation of crystals over time.
Method 3: Slow Cooling
Rationale: This method is effective for compounds that show a significant increase in solubility with temperature.
Prepare a saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature.
Filter the hot solution to remove any impurities.
Allow the solution to cool slowly to room temperature, and then potentially transfer it to a refrigerator or freezer (-25 °C) to further decrease solubility and promote crystal growth.[8]
Section 2: Alternative & Complementary Spectroscopic Techniques
While SCXRD provides the ultimate structural answer, it is often not the first technique employed. Spectroscopic methods provide rapid, crucial information about a molecule's identity and connectivity in solution, guiding the synthetic and purification efforts that precede crystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[10][11] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[12][13]
Strengths:
Connectivity: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can piece together the entire molecular skeleton, confirming that the synthesized molecule is indeed the target 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine.[11]
Non-destructive: The sample can be recovered after analysis.[14]
Quantitative: NMR can be used to assess purity without the need for calibration curves.[14]
Limitations:
Provides a time-averaged structure in solution, which may differ from the solid-state conformation.
While relative stereochemistry can often be determined through techniques like NOE, determining the absolute configuration is generally not possible without chiral auxiliaries.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a synthesized compound.
Strengths:
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can provide an extremely accurate molecular mass, which helps to confirm the elemental composition of the inden-amine derivative.
Structural Clues: The fragmentation pattern observed in the mass spectrum can offer corroborating evidence for the proposed structure.[15][16]
High Sensitivity: Requires very small amounts of sample.
Limitations:
Provides little to no information about atom connectivity or stereochemistry.
Structural isomers often cannot be distinguished by MS alone.
Section 3: A Comparative Analysis
The choice of analytical technique depends on the specific question being asked. SCXRD, NMR, and MS are not mutually exclusive; they are powerful partners in the process of structural characterization.
Feature
Single-Crystal X-ray Diffraction (SCXRD)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Information Obtained
Definitive 3D structure, bond lengths/angles, absolute stereochemistry, crystal packing.[1][3]
Unambiguous and complete 3D structural determination.[2]
Provides a wealth of connectivity data on bulk material in its native solution state.[11]
Extremely high sensitivity and accuracy for molecular weight determination.
Primary Limitation
Requires a suitable single crystal, which can be very difficult or impossible to grow.[2][5]
Does not provide the precise solid-state conformation or packing information.
Provides no direct information on atom connectivity or 3D structure.
An Integrated Approach to Structural Elucidation
In practice, a synergistic workflow is the most efficient and reliable path to full characterization. This approach uses the strengths of each technique to build a complete picture of the molecule.
Caption: An integrated workflow for the complete structural elucidation of a novel compound.
Conclusion
For derivatives of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine, a multi-faceted analytical approach is indispensable. While NMR and Mass Spectrometry are the workhorses for confirming the successful synthesis and purity of the target molecule in its bulk form, Single-Crystal X-ray Diffraction remains the undisputed gold standard for determining its precise three-dimensional architecture in the solid state. The data from SCXRD is invaluable for understanding structure-activity relationships, guiding further synthetic modifications, and meeting the rigorous characterization standards required in medicinal chemistry and materials science. The challenge of crystallization, though significant, is a worthwhile endeavor for the unparalleled structural insight it provides.
References
Chemical crystalliz
Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
crystalliz
Advanced crystallisation methods for small organic molecules - ePrints Soton.
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing).
X-ray Determination Of Molecular Structure | Physics | Research Starters - EBSCO.
A beginner's guide to X-ray data processing | The Biochemist - Portland Press.
A Comparative Guide to Analytical Methods for Determining the Purity of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For a molecule...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For a molecule such as 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine, a chiral amine with significant potential in medicinal chemistry, establishing a robust analytical framework to ensure its purity is paramount. This guide provides a comparative analysis of various analytical techniques, offering researchers, scientists, and drug development professionals the insights needed to select and implement the most appropriate methods for their specific requirements. We will delve into the principles, experimental protocols, and relative merits of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Chiral HPLC, Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
High-Performance Liquid Chromatography is a workhorse in pharmaceutical analysis, prized for its versatility and precision in separating and quantifying compounds in a mixture. For 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine, a reversed-phase HPLC (RP-HPLC) method is typically the first line of attack for purity assessment. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.[1]
Experimental Protocol: RP-HPLC-UV
Sample Preparation: Accurately weigh approximately 10 mg of the 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine sample and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Instrumentation: A standard HPLC system equipped with a UV detector is required.[2]
Chromatographic Conditions:
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.
Mobile Phase: A gradient elution is often employed to separate a wide range of impurities. For example, a gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile) can be used.
Flow Rate: Typically 1.0 mL/min.
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., determined by UV scan, likely around 220-280 nm for the aromatic system).
Injection Volume: 10 µL.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] Amines can be challenging to analyze directly by GC due to their polarity, which can lead to peak tailing and poor reproducibility.[4] Derivatization is often employed to improve their chromatographic behavior.[4][5]
Experimental Protocol: GC-MS with Derivatization
Derivatization: To a known amount of the sample, add a derivatizing agent such as heptafluorobutyric anhydride (HFBA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in an appropriate solvent.[5] The reaction converts the polar amine group into a less polar, more volatile derivative.
Sample Preparation: After the derivatization reaction is complete, the sample is diluted to a suitable concentration for GC-MS analysis.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is ideal for this analysis, providing both separation and identification of impurities.[6]
Chromatographic Conditions:
Column: A fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min and hold for 5 minutes.
Injector Temperature: 250°C.
MS Detector: Operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantification of known impurities.
Data Analysis: Purity is assessed by area percent, and the mass spectra are used to identify potential impurities.
Caption: Workflow for GC-MS Purity Analysis.
Chiral HPLC for Enantiomeric Purity
For chiral molecules like 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine, determining the enantiomeric purity is as critical as determining the chemical purity.[7] Chiral HPLC is the most widely used technique for separating and quantifying enantiomers.[8] This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Protocol: Chiral HPLC
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Instrumentation: An HPLC system with a UV or circular dichroism (CD) detector.
Chromatographic Conditions:
Column: A polysaccharide-based chiral column, such as Chiralcel OD-H or Chiralpak AD-H, is a good starting point for screening.[8][9]
Mobile Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.[8] The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
Flow Rate: 0.5 - 1.0 mL/min.
Column Temperature: Ambient or controlled.
Detection: UV detection at a suitable wavelength.
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
Caption: Workflow for Chiral HPLC Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the analyte itself.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11] By comparing the integral of a signal from the analyte to that of a known amount of a certified internal standard, the absolute purity of the analyte can be determined.[10]
Experimental Protocol: qNMR
Sample and Standard Preparation: Accurately weigh a specific amount of the 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[10]
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
NMR Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions. This includes ensuring a long relaxation delay (D1) to allow for full relaxation of all protons between scans.
Data Processing: Carefully process the spectrum, including phasing and baseline correction.
Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte is calculated using the following formula:
Differential Scanning Calorimetry (DSC) for Crystalline Purity
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[12][13] The principle is based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[12] A pure crystalline solid has a sharp melting point, whereas an impure substance melts over a broader temperature range and at a lower temperature.[14]
Experimental Protocol: DSC
Sample Preparation: Accurately weigh a small amount of the sample (1-3 mg) into a DSC pan.[15]
Instrumentation: A calibrated Differential Scanning Calorimeter.
Thermal Program:
Heat the sample at a slow, constant rate (e.g., 0.5-2 °C/min) through its melting transition.[15]
An inert atmosphere (e.g., nitrogen) is maintained during the analysis.
Data Analysis: The software uses the shape of the melting endotherm to calculate the purity based on the van't Hoff equation. The analysis involves plotting the sample temperature versus the reciprocal of the fraction melted.[12]
Caption: Workflow for DSC Purity Analysis.
Comparison of Analytical Methods
Technique
Principle
Selectivity
Sensitivity
Primary Use Case
Limitations
HPLC-UV
Chromatographic separation based on polarity
High
Moderate
Routine purity testing, potency assays
Requires a chromophore, may not separate all impurities
GC-MS
Chromatographic separation based on volatility
Very High
High
Volatile impurities, residual solvents
May require derivatization for polar amines, not suitable for non-volatile impurities
Chiral HPLC
Differential interaction with a chiral stationary phase
Enantiomer-specific
Moderate
Enantiomeric purity determination
Column selection can be challenging, method development can be time-consuming
qNMR
Signal intensity proportional to molar concentration
High (for resolved signals)
Low
Absolute purity determination without a specific analyte standard
Requires a certified internal standard, lower sensitivity than chromatographic methods
DSC
Melting point depression by impurities
Low
Low
Purity of highly crystalline substances (>98.5%)
Only sensitive to eutectic impurities, not suitable for amorphous materials or thermally unstable compounds
Impurity Profiling and Structural Elucidation
Beyond determining the purity percentage, identifying and characterizing impurities is a critical aspect of drug development.[3] Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for this purpose.[3][16] These methods provide not only the separation of impurities but also their mass-to-charge ratio, which is crucial for determining their molecular weight and elemental composition (with high-resolution MS).[17] Further structural information can be obtained by tandem mass spectrometry (MS/MS) experiments or by isolating the impurity for analysis by NMR.[3][18]
Conclusion
The selection of an appropriate analytical method for determining the purity of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine depends on the specific question being asked. For routine quality control and the detection of process-related impurities, a validated RP-HPLC method is the industry standard. To assess for volatile impurities and residual solvents, GC-MS is the preferred technique. Given the chiral nature of the molecule, Chiral HPLC is mandatory to determine the enantiomeric purity. For the definitive assignment of absolute purity, especially for a new chemical entity where a certified reference standard may not be available, qNMR is an unparalleled tool. Finally, DSC can serve as a complementary technique for assessing the purity of the final, crystalline API. A comprehensive analytical strategy will employ a combination of these methods to build a complete purity profile, ensuring the quality, safety, and efficacy of the drug substance.
References
RSSL. qNMR for Purity Determination in Pharmaceuticals. RSSL. Available from: [Link]
Emery Pharma. Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. 2025 June 2. Available from: [Link]
McEwen I. NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. 2014 October 28. Available from: [Link]
Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. 2020 December 23. Available from: [Link]
Diehl BWK, Malz F, Holzgrabe U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. 2007;44(3):645-652. Available from: [Link]
LabRulez GCMS. C1 – C3 amines - Analysis of impurities in trimethylamine. LabRulez GCMS. Available from: [Link]
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]
Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. Available from: [Link]
International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. Available from: [Link]
TA Instruments. Purity Determination and DSC Tzero™ Technology. TA Instruments. Available from: [Link]
ResolveMass Laboratories Inc. Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc. 2026 January 9. Available from: [Link]
An T, et al. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. 2022;115:349-359. Available from: [Link]
Taylor LT. Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. 2003 July 16. Available from: [Link]
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available from: [Link]
German Social Accident Insurance. Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. 2020 October 9. Available from: [Link]
Qualitest FZE. DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE. 2025 May 7. Available from: [Link]
NETZSCH Analyzing & Testing. Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. 2020 July 28. Available from: [Link]
Padrón C, et al. Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Food Reviews International. 2008 February 1;24(1):1-41. Available from: [Link]
Analytice. Determination of primary aromatic amines - analysis. Analytice. Available from: [Link]
Resolvemass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass Laboratories. 2025 February 11. Available from: [Link]
ResearchGate. 2.3. Mass spectrometry in impurity profiling. ResearchGate. 2025 August 7. Available from: [Link]
Sterling Pharma Solutions. High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. 2025 May 8. Available from: [Link]
Emery Pharma. Impurity Analysis and Profiling Services. Emery Pharma. Available from: [Link]
Development of Impurity Profiling Methods Using Modern Analytical Techniques. Pharmatutor. 2020 November 11. Available from: [Link]
Wang Y, et al. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Journal of Chromatography A. 2007 March 15;1149(2):373-379. Available from: [Link]
Wiley Analytical Science. New GC investigation of chiral amine separation. Wiley Analytical Science. 2018 August 16. Available from: [Link]
ResearchGate. Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. ResearchGate. 2025 August 9. Available from: [Link]
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021 June 30. Available from: [Link]
American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. 2025 June 1. Available from: [Link]
Muszalska I, et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. 2006;63(1):3-9. Available from: [Link]
CrystEngComm (RSC Publishing). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. CrystEngComm (RSC Publishing). Available from: [Link]
Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Available from: [Link]
Matrix Fine Chemicals. 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 15115-60-3. Matrix Fine Chemicals. Available from: [Link]
assessing the stereochemistry of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine products
The following is a comprehensive technical comparison guide for assessing the stereochemistry of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine . This guide is structured for medicinal chemists and process development...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive technical comparison guide for assessing the stereochemistry of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine . This guide is structured for medicinal chemists and process development scientists, focusing on the specific challenges posed by the sterically hindered gem-dimethyl motif and the heavy atom (bromine) substituent.
The molecule 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine represents a high-value scaffold in drug discovery, often serving as a conformationally constrained pharmacophore for CNS targets or kinase inhibitors.[1]
Chiral Center: C1 (Benzylic amine).
Structural Challenge: The C2 gem-dimethyl group creates a neopentyl-like steric environment around the amine, making enzymatic resolution difficult and slowing down derivatization kinetics.
Synthetic Handle: The C4-Bromine allows for downstream cross-coupling (Suzuki, Buchwald) but introduces significant lipophilicity and heavy-atom scattering potential.
This guide compares three primary methodologies for assessing stereopurity and absolute configuration: Chiral HPLC/SFC , NMR Derivatization (Mosher's Method) , and X-Ray Crystallography .
Comparative Analysis of Assessment Methods
The following table contrasts the three methodologies based on throughput, resolution power, and data output.
For the gem-dimethyl indane system, the steric bulk actually aids chiral recognition on polysaccharide-based stationary phases by locking the conformation.
Recommended Columns & Conditions
Based on the structural similarity to 1-aminoindane standards, the following screening hierarchy is recommended:
Primary Screen (Normal Phase):
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).
Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90:10:0.1).
Rationale: The C1-amine interacts via H-bonding with the carbamate linkage of the CSP. The DEA is critical to suppress peak tailing of the primary amine.
Mobile Phase: CO2 : Methanol (with 0.2% Isopropylamine).
Rationale: SFC offers faster equilibration and better solubility for the lipophilic 4-bromo analog.
Protocol: Analytical Purity Check
Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol (HPLC grade).
Injection: 5 µL.
Detection: UV at 254 nm (Indane aromatic absorption) and 220 nm.
Calculation:
Method B: NMR Determination (Mosher's Method)
When the absolute configuration (R or S) is unknown, derivatization with
-methoxy--(trifluoromethyl)phenylacetic acid (MTPA) is the most reliable solution-phase method.
The Steric Challenge
The 2,2-dimethyl group creates significant steric hindrance. Standard Schotten-Baumann conditions often fail. You must use activated acid chlorides and forcing conditions.
Protocol: Derivatization with MTPA-Cl
Reaction:
Take 10 mg of the amine substrate in a dried vial.
Add 0.5 mL anhydrous Pyridine (acts as solvent and base).
Add 1.5 eq. of (R)-(-)-MTPA-Cl (or the (S)-enantiomer in a parallel vial).
Add 0.1 eq. DMAP (4-Dimethylaminopyridine) to catalyze the reaction.[2]
Critical Step: Heat to 50°C for 4–6 hours . (Room temp is insufficient due to C2-dimethyl sterics).
Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), sat. NaHCO3, and brine. Dry over Na2SO4.
Analysis: Acquire 1H NMR (and 19F NMR) in CDCl3.
Data Interpretation (The Shielding Cone)
Compare the chemical shifts (
) of protons in the (R)-MTPA and (S)-MTPA derivatives. Calculate .
Configuration Assignment:
If the C2-Methyl protons have a positive
, the amine is likely (R) .
Construct a Newman projection: The MTPA phenyl group shields the sector cis to it.
Method C: X-Ray Crystallography (Absolute Truth)
The presence of the 4-Bromine atom is a massive advantage here. Bromine is a heavy atom with significant anomalous scattering power (
for Cu K), allowing determination of absolute configuration even without a chiral counter-ion (using the Flack parameter).
Protocol: Crystal Growth
Salt Formation: The free base is an oil or low-melting solid. Convert it to the Hydrochloride (HCl) or Hydrobromide (HBr) salt.
Dissolve amine in Et2O. Add 1M HCl in Et2O dropwise. Filter the white precipitate.
Vapor Diffusion:
Dissolve 20 mg of the salt in a minimum amount of Methanol (inner vial).
Place in a larger jar containing Diethyl Ether (anti-solvent).
Seal and leave undisturbed for 3–7 days.
Analysis: A Flack parameter near 0.0 indicates correct structure; near 1.0 indicates inverted structure.
Decision Workflow & Visualization
The following diagram illustrates the logical flow for selecting the correct method based on your stage in the drug discovery pipeline.
Figure 1: Decision tree for stereochemical assessment. Green path = Routine; Red/Yellow path = Structural Elucidation.
References
Chiral Separation of Aminoindanes
Chromatography Online. "A Strategy for Developing HPLC Methods for Chiral Drugs."
Mosher's Method (Advanced)
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.
Anomalous Scattering (Bromine)
Parsons, S. (2025). "Determination of Absolute Configuration using X-ray Crystallography." University of Edinburgh Crystallography Guide.
(General institutional reference for crystallographic principles).
Indane Scaffold Properties
PubChem Compound Summary for 4-bromo-2,3-dihydro-1H-inden-1-amine.
The Ascendant Role of 4-Bromo-Indenamine Scaffolds in Modern Medicinal Chemistry: A Comparative Guide
For Immediate Release In the landscape of contemporary drug discovery, the indenamine framework has emerged as a privileged scaffold, offering a rigid three-dimensional structure that is amenable to diverse functionaliza...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
In the landscape of contemporary drug discovery, the indenamine framework has emerged as a privileged scaffold, offering a rigid three-dimensional structure that is amenable to diverse functionalization. The introduction of a bromine atom at the 4-position of the indenamine core, creating the 4-bromo-indenamine scaffold, has garnered significant interest for its potential to modulate pharmacological activity and improve pharmacokinetic profiles. This guide provides a comprehensive literature review of 4-bromo-indenamine scaffolds, offering a comparative analysis of their synthesis, biological activities, and structure-activity relationships (SAR) to inform and guide researchers, scientists, and drug development professionals.
The Strategic Importance of the 4-Bromo-Indenamine Scaffold
The indenamine scaffold, a fusion of a benzene ring and a cyclopentane ring bearing an amine group, provides a unique conformational rigidity that is advantageous for specific receptor targeting. The strategic placement of a bromine atom at the 4-position of this scaffold offers several key benefits in medicinal chemistry:
Enhanced Binding Affinity: The bromine atom, with its significant size and lipophilicity, can form favorable halogen bonds and van der Waals interactions within the target protein's binding pocket, potentially increasing potency.[1][2]
Modulation of Metabolic Stability: The presence of a halogen can block sites of metabolism, thereby improving the metabolic stability and oral bioavailability of drug candidates.[3]
Vector for Further Functionalization: The bromine atom serves as a versatile synthetic handle for introducing additional chemical diversity through various cross-coupling reactions, allowing for the fine-tuning of pharmacological properties.
Synthesis of the 4-Bromo-Indenamine Core: A Step-by-Step Approach
The primary route to 4-bromo-indenamine derivatives commences with the synthesis of the key intermediate, 4-bromo-1-indanone.
Experimental Protocol: Synthesis of 4-Bromo-1-indanone
A common and effective method for the synthesis of 4-bromo-1-indanone involves the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[4]
Materials:
3-(2-bromophenyl)propanoic acid
Thionyl chloride
Aluminum chloride (anhydrous)
Dichloromethane (DCM)
1,2-dichloroethane
Ice
Saturated sodium bicarbonate solution
Saturated brine solution
Anhydrous sodium sulfate
Procedure:
Dissolve 3-(2-bromophenyl)propanoic acid in 1,2-dichloroethane.
Add thionyl chloride to the solution and reflux the mixture for 24 hours.
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.
In a separate flask, prepare a suspension of anhydrous aluminum chloride in dichloromethane, cooled in an ice bath.
Slowly add a solution of the crude acid chloride in dichloromethane to the aluminum chloride suspension, maintaining the temperature below 27°C.
Stir the reaction mixture at room temperature for three hours.
Carefully quench the reaction by pouring it into a mixture of ice and water.
Extract the aqueous layer with dichloromethane (3x).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1-indanone as a solid.[4]
Diagram of the Synthesis of 4-Bromo-1-indanone:
Caption: Synthetic pathway to 4-bromo-1-indanone.
Experimental Protocol: Reductive Amination to 4-Bromo-1-Aminoindane
The conversion of 4-bromo-1-indanone to 4-bromo-1-aminoindane (the core of the 4-bromo-indenamine scaffold) is typically achieved through reductive amination.
Materials:
4-bromo-1-indanone
Ammonium acetate or desired primary amine
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
Methanol or other suitable solvent
Hydrochloric acid (for salt formation, optional)
Sodium hydroxide (for neutralization)
Ethyl acetate or other suitable extraction solvent
Procedure:
Dissolve 4-bromo-1-indanone in methanol.
Add ammonium acetate (for the primary amine) or the desired primary amine.
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride to the reaction mixture.
Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).
Quench the reaction by adding water.
Adjust the pH to basic with a sodium hydroxide solution.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-1-aminoindane.
Diagram of Reductive Amination:
Caption: General scheme for reductive amination.
Comparative Analysis of Biological Activities and Structure-Activity Relationships
While literature specifically detailing the medicinal chemistry of 4-bromo-1-aminoindane is emerging, valuable insights can be gleaned from studies on closely related halogenated aminoindanes and other bromo-substituted scaffolds.
Monoamine Transporter Inhibition
Derivatives of aminoindane are known to interact with monoamine transporters (dopamine, serotonin, and norepinephrine transporters), which are key targets for the treatment of various neurological and psychiatric disorders. A study on substituted cathinones, which share structural similarities with aminoindanes, revealed that 4-bromomethcathinone displayed high potency at the serotonin transporter (hSERT).[5] This suggests that the 4-bromo-indenamine scaffold could be a promising starting point for the development of selective serotonin reuptake inhibitors (SSRIs) or other modulators of monoamine transporters.
Dopaminergic Activity
Research on dopaminergic structure-activity relationships of 2-aminoindans has shown that substitutions on the aromatic ring are crucial for activity.[6] Specifically, hydroxyl and methoxy groups at the 4-position have been shown to confer dopaminergic activity.[6] While direct data on 4-bromo-aminoindane is limited, this highlights the importance of the 4-position for modulating dopaminergic activity and suggests that the 4-bromo substituent could significantly influence the pharmacological profile.
Anticancer and Anti-inflammatory Potential
The precursor, 4-bromo-1-indanone, has been identified as a valuable intermediate in the synthesis of compounds with potential anti-inflammatory and anticancer properties.[7] This suggests that derivatives of 4-bromo-1-aminoindane could also be explored for these therapeutic areas. Bromo-substituted heterocyclic compounds, in general, have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[8][9]
Table 1: Comparative Biological Activities of Related Halogenated Scaffolds
Scaffold
Target/Activity
Key Findings
Reference
4-Bromomethcathinone
Serotonin Transporter (hSERT)
High potency, suggesting potential for development as an SSRI.
The 4-bromo-indenamine scaffold represents a promising and relatively underexplored area in medicinal chemistry. The synthetic accessibility of the core structure, coupled with the versatile nature of the bromine substituent, provides a fertile ground for the development of novel therapeutic agents.
Future research should focus on:
Systematic Synthesis and Biological Evaluation: The synthesis of a focused library of 4-bromo-1-aminoindane derivatives with diverse substitutions on the amine and the aromatic ring is crucial to establish a clear structure-activity relationship.
Exploration of Diverse Therapeutic Areas: Beyond monoamine transporters, the potential of these scaffolds in oncology, inflammation, and infectious diseases warrants thorough investigation.
Computational Modeling: Molecular docking and other computational studies can aid in understanding the binding modes of these compounds and guide the design of more potent and selective analogs.
References
(No author given). (n.d.). EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. Google Patents.
Kolanos, R., et al. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 355(1), 120-129.
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. Retrieved from [Link]
Hernandes, M. S., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets, 11(3), 303–314.
Lu, Y., et al. (2010). Halogen bonding for rational drug design and new drug discovery. Expert opinion on drug discovery, 5(9), 853–864.
ResearchGate. (2025, October 11). Rationale for antioxidant interaction studies of 4-bromo-1-isothiocyanato-2-methylbenzene- An experimental and computational investigation. Retrieved from [Link]
Zahler, R., & Fässler, J. (2018). Halogenase engineering and its utility in medicinal chemistry. Journal of Industrial Microbiology & Biotechnology, 45(6), 423-435.
HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11), 2723-2728.
Nichols, D. E., et al. (1988). Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211). Journal of medicinal chemistry, 31(7), 1406–1412.
MDPI. (2023, August 28). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Retrieved from [Link]
Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
PubMed. (2013, April 15). Synthesis and biological evaluation of a new class of 4-aminoquinoline-rhodanine hybrid as potent anti-infective agents. Retrieved from [Link]
SCIRP. (2016, June 30). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Retrieved from [Link]
ResearchGate. (2022, November 27). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Retrieved from [Link]
MDPI. (2025, October 8). Cobalt(II) Complexes of 4′-Bromo-Fenamic Acid: Antioxidant Properties, Antibacterial Activity, and Interaction with DNA and Albumins. Retrieved from [Link]
Mastering the Protocol: A Guide to Safely Handling 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound 4-bromo-2,2-dimethyl-2,3-dihydro-...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine, a substituted indane derivative, presents a unique set of handling considerations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide has been developed by synthesizing data from structurally similar molecules, including halogenated hydrocarbons and aromatic amines, to establish a robust and scientifically-grounded handling protocol.[1][2] Our primary objective is to empower your research by ensuring a safe and efficient laboratory environment.
This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine. By understanding the why behind each step, we can collectively foster a culture of safety and scientific integrity.
Hazard Analysis: A Proactive Approach to Safety
Given its molecular structure, 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is anticipated to share hazards with both aromatic amines and brominated organic compounds. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and can often be absorbed through the skin.[1][2] The presence of a bromine atom suggests that the compound may cause skin and eye irritation.[3][4][5] Therefore, a comprehensive hazard assessment is the first critical step before any handling.[6][7]
Anticipated Hazards:
Skin and Eye Irritation: Direct contact may cause irritation or more severe damage.[3][4][5]
Dermal Absorption: Aromatic amines can be readily absorbed through the skin, leading to systemic toxicity.[1]
Inhalation Toxicity: If the compound is a powder or volatile, inhalation can be a route of exposure.
Unknown Long-Term Effects: As a research chemical, the full toxicological profile is likely not yet determined.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the procedures to be performed.[6][7][8] The following table outlines the recommended PPE for handling 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine.
PPE Category
Specification
Rationale
Hand Protection
Double-gloving with nitrile gloves. For extended contact or when handling larger quantities, consider a heavier glove like butyl rubber or Viton over the nitrile gloves.
Nitrile gloves offer good initial protection against a range of chemicals.[8][9] Double-gloving provides an additional barrier in case of a tear or rapid permeation. For prolonged exposure, more robust gloves are necessary.[8][9]
Eye and Face Protection
ANSI Z87.1-compliant safety glasses with side shields at a minimum. For splash hazards, chemical splash goggles are required. A face shield should be worn over goggles when handling significant quantities.
Protects against accidental splashes to the eyes, which are highly susceptible to chemical damage.[8][10]
Body Protection
A long-sleeved, buttoned laboratory coat that extends below the mid-thigh. For larger scale operations, a chemically resistant apron or suit may be necessary.
Prevents contamination of personal clothing and skin.[8]
Respiratory Protection
Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Minimizes the risk of inhalation exposure, which is a primary route for many toxic chemicals.[3]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, well-defined operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
3.1. Preparation and Pre-Handling Checklist:
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current inspection sticker.
Gather Materials: Assemble all necessary equipment, including glassware, reagents, and waste containers, inside the fume hood before introducing the target compound.
Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower and eyewash station.[10]
Don PPE: Put on all required personal protective equipment as outlined in the table above.
3.2. Handling and Experimental Procedure:
Weighing: If the compound is a solid, weigh it out in the fume hood on a tared weigh boat. Handle with care to avoid generating dust.
Dissolving: When dissolving the compound, add the solvent slowly to prevent splashing.
Reactions: All reactions involving this compound must be conducted within the fume hood.
Post-Reaction Workup: Any subsequent extractions, washes, or purifications should also be performed in the fume hood.
3.3. Post-Handling and Decontamination:
Decontaminate Glassware: Thoroughly rinse all glassware that came into contact with the compound with an appropriate solvent.
Clean Work Area: Wipe down the work surface inside the fume hood with a suitable solvent and then a cleaning solution.
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves.[6]
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.[2][11]
4.1. Waste Segregation:
Solid Waste: Any solid 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine and contaminated consumables (e.g., weigh boats, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and rinsing solvents, must be collected in a labeled hazardous waste container for halogenated organic liquids.
Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.
4.2. Disposal Procedure:
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and the words "Hazardous Waste."
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this compound down the drain.
Some facilities may have the capability to recover and recycle bromine from waste streams.[12][13] Consult with your EHS department about the possibility of bromine recycling programs.
Workflow Diagram
The following diagram illustrates the key stages of the handling and disposal workflow for 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine.
Caption: Workflow for Safe Handling of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine.
References
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety, University of Nevada, Reno.
Personal Protective Equipment: Hands. San Jose State University Environmental Health & Safety. (2024).
Laboratory Safety and Chemical Hygiene Plan. Northwestern University. (2023).
Chemical Safety Guide, 5th Ed. Office of Research Services.
What is bromine and what are the safe disposal and recycling methods?. Ideal Response. (2025).
Bromination Process For Disposal Of Spilled Hazardous M
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.
Personal Protective Equipment. US EPA. (2025).
SAFETY DATA SHEET - 5-Bromo-2-fluoroaniline. Sigma-Aldrich. (2025).
Bromine water - disposal. #1 Science Forum For Lab Technicians. (2008).
PPE, Safety Equipment & Hygiene. CUNY.
SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. Thermo Fisher Scientific. (2025).
SAFETY DATA SHEET - 4-Bromo-2,1,3-benzothiadiazole. Thermo Fisher Scientific. (2025).
Safety Data Sheet - (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Angene Chemical. (2024).
Safety data sheet - (1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol. Enamine.
SAFETY DATA SHEET - 4'-Bromoacetanilide. TCI Chemicals. (2025).
SAFETY DATA SHEET - 2-Bromo-1-indanone. Thermo Fisher Scientific. (2025).
Safety and Handling of Organic Compounds in the Lab. Solubility of Things.